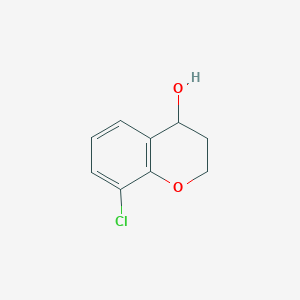

8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVZZVRDTLSVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Stereochemical Control for 8 Chloro 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Retrosynthetic Analysis of the 8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.comresearchgate.net For this compound, the primary disconnections focus on the formation of the heterocyclic ring and the introduction of the chloro and hydroxyl functional groups.

A primary disconnection can be made at the C4-hydroxyl group, leading back to the corresponding ketone, 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one. scbt.com This simplifies the synthesis to the construction of the chlorinated benzopyranone core. The ketone can be further disconnected through a cyclization reaction, breaking the ether linkage. This retrosynthetic step leads to a substituted phenol (B47542) and a three-carbon electrophilic component. Specifically, a 2-halophenol (such as 2-chloro-6-halophenol) could react with an α,β-unsaturated carbonyl compound.

Another key retrosynthetic step involves the chlorination of the aromatic ring. This can be envisioned as a regioselective chlorination of a 3,4-dihydro-2H-1-benzopyran-4-one precursor. The position of the chloro group at C-8 is crucial and directs the choice of starting materials and reaction conditions. The synthesis of the core 3,4-dihydro-2H-1-benzopyran structure itself can be approached through various classical organic reactions, which will be explored in the following sections.

Classical and Contemporary Synthetic Routes to the 3,4-Dihydro-2H-1-benzopyran-4-ol Core Structure

The construction of the 3,4-dihydro-2H-1-benzopyran-4-ol core is central to the synthesis of the target molecule. Various methodologies have been developed, ranging from the reduction of ketone precursors to the cyclization of phenolic compounds.

A common and straightforward method to obtain 3,4-dihydro-2H-1-benzopyran-4-ols is through the reduction of the corresponding 3,4-dihydro-2H-1-benzopyran-4-ones. This transformation can be achieved using a variety of reducing agents, with the choice of reagent often influencing the stereochemical outcome if a chiral center is formed.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a hydride source that attacks the carbonyl carbon, leading to the formation of the secondary alcohol after a workup step. For instance, the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been achieved using catalytic hydrogenation with Pd/C in acetic acid. researchgate.net While this example illustrates the reduction of a related benzopyranone, the principle is directly applicable to the synthesis of this compound from its ketone precursor.

The formation of the benzopyran ring system can be achieved through the cyclization of substituted phenols with suitable three-carbon units. researchgate.net One classical approach is the reaction of a phenol with an α,β-unsaturated carbonyl compound. researchgate.net For the synthesis of the 8-chloro-substituted target, a 2-chlorophenol (B165306) derivative would be the logical starting material.

The reaction typically proceeds via a Michael addition of the phenoxide to the β-carbon of the unsaturated carbonyl compound, followed by an intramolecular cyclization to form the dihydropyran ring. The specific reaction conditions, such as the choice of base and solvent, can significantly influence the yield and regioselectivity of the reaction.

The introduction of the chlorine atom at the C-8 position of the benzopyran ring is a critical step that requires careful control of regioselectivity. Direct chlorination of the 3,4-dihydro-2H-1-benzopyran-4-one precursor is a potential route. The directing effects of the existing functional groups on the aromatic ring play a crucial role in determining the position of chlorination. The ether oxygen and the carbonyl group will influence the electron density of the aromatic ring, thereby guiding the electrophilic substitution.

Advanced methods for regioselective C-H chlorination often involve the use of directing groups and specific catalysts to achieve site selectivity. nih.gov For instance, certain directing groups can coordinate to a metal catalyst, bringing the chlorinating agent into close proximity to the desired C-H bond. While specific examples for the C-8 chlorination of this particular benzopyran system are not abundant in the provided search results, the general principles of directed aromatic substitution are applicable.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The hydroxyl group at the C-4 position of this compound creates a stereocenter. Consequently, the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for biological applications, as different enantiomers can exhibit distinct pharmacological activities.

Achieving stereocontrol in the synthesis of chiral molecules can be accomplished through various strategies, including the use of chiral auxiliaries and asymmetric catalysis. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In the context of benzopyran synthesis, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselectivity of a key bond-forming reaction, such as a cyclization or a reduction. For example, in the reduction of a 3,4-dihydro-2H-1-benzopyran-4-one, a chiral reducing agent or a chiral ligand complexed to a metal hydride could be employed to favor the formation of one enantiomer of the alcohol over the other.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. uwindsor.ca Organocatalysis, for instance, has been successfully applied to the asymmetric synthesis of dihydropyran derivatives. au.dk A chiral amine catalyst can activate an α,β-unsaturated aldehyde towards a Michael addition with a nucleophile, followed by a cyclization, all with high stereocontrol. au.dk While a direct application to this compound is not explicitly detailed in the search results, these general strategies provide a framework for its enantioselective synthesis.

Biocatalytic Approaches for Enantioselective Reduction and Chiral Induction

The asymmetric reduction of the prochiral ketone, 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one, to its corresponding chiral alcohol is a critical step in controlling the final product's stereochemistry. Biocatalysis has emerged as a powerful tool for this transformation, offering exceptional levels of enantioselectivity under mild, environmentally benign conditions. nih.govresearchgate.net This approach utilizes enzymes, such as ketoreductases (KREDs), or whole-cell systems (e.g., bacteria, yeast, fungi) to catalyze the stereospecific reduction of the carbonyl group. researchgate.net

Ketoreductases, a class of oxidoreductase enzymes, are particularly well-suited for this purpose. They have been successfully employed in the synthesis of various chiral alcohols, including those containing halogen atoms. researchgate.net The high degree of stereo-control arises from the enzyme's precisely shaped active site, which preferentially binds the substrate in an orientation that leads to the formation of one specific enantiomer. Engineered KREDs can now be tailored to exhibit high activity and selectivity for non-natural substrates, making them a "first choice" for many industrial ketone reductions.

Whole-cell biocatalysis offers a practical and cost-effective alternative to using isolated enzymes. nih.gov Organisms like baker's yeast (Saccharomyces cerevisiae), various fungi (Didymosphaeria igniaria, Diplogelasinospora grovesii), and plant-based systems have been shown to effectively reduce 4-chromanone (B43037) and its derivatives. researchgate.netresearchgate.net These systems have the advantage of containing the necessary enzymes and an inherent mechanism for regenerating the required cofactors (like NADPH), eliminating the need to add expensive external cofactors. However, the efficiency of whole-cell systems can be influenced by the substrate's structure; for instance, higher molecular weight chromanones have been observed to result in lower conversion rates in some fungal cultures. researchgate.net

While specific data for the biocatalytic reduction of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one is not extensively documented, the successful reduction of other chlorinated ketones and unsubstituted 4-chromanone provides strong evidence for its feasibility. The table below presents representative data from the bioreduction of a related substrate, illustrating the typical outcomes of such transformations.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Conditions |

|---|---|---|---|---|---|

| Ketoreductase (e.g., from Scheffersomyces stipitis) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >95 | >99 | Whole cells in buffer with glucose co-substrate, 30°C, 24-48h |

| Didymosphaeria igniaria (Fungus) | 4-Chromanone | (S)-4-Chroman-4-ol | High | >99 | Fungal culture in growth medium, 25-28°C, 48-72h |

| Baker's Yeast (Saccharomyces cerevisiae) | 4-Chromanone | (S)-4-Chroman-4-ol | Moderate | >95 | Aqueous suspension with sucrose, Room Temperature, 24-72h |

Green Chemistry Principles and Sustainable Protocols in the Synthesis of Dihydrobenzopyranols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and related compounds can be made significantly more sustainable by adopting these principles.

Biocatalysis itself is a cornerstone of green chemistry. Enzymatic and whole-cell reductions are typically performed in aqueous media at or near ambient temperature and pressure, drastically reducing the energy consumption and avoiding the use of volatile organic solvents common in traditional chemical reductions. biomedpharmajournal.org

Key sustainable protocols applicable to dihydrobenzopyranol synthesis include:

Use of Renewable Resources: Employing whole-cell biocatalysts, such as baker's yeast or plant-based systems (e.g., from medlar or carrot), utilizes renewable resources. researchgate.net

Benign Solvents: Water is the ultimate green solvent and is the standard medium for most whole-cell biotransformations. This eliminates the environmental and safety hazards associated with organic solvents.

Catalytic Reagents: Enzymes are highly efficient catalysts, meaning only small amounts are needed to achieve high conversion rates. This improves atom economy and reduces waste compared to stoichiometric chemical reagents.

Energy Efficiency: Conducting reactions at ambient temperatures significantly lowers the energy demands of the synthesis, reducing the process's carbon footprint.

Waste Prevention: The high selectivity of biocatalysts minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler product purification, which in turn reduces solvent use and waste generation.

The following table summarizes how green chemistry principles can be applied to create sustainable synthetic protocols for dihydrobenzopyranols.

| Green Chemistry Principle | Sustainable Protocol Application | Environmental Benefit |

|---|---|---|

| Prevention | Use of highly selective biocatalysts to minimize byproduct formation. | Reduces waste treatment and disposal needs. |

| Atom Economy | Employing catalytic reductions instead of stoichiometric reagents. | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Utilizing water as the reaction solvent in whole-cell biotransformations. | Eliminates the use of hazardous and volatile organic solvents. |

| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure. | Lowers energy consumption and associated greenhouse gas emissions. |

| Use of Renewable Feedstocks | Using whole-cell biocatalysts like yeast or plant cells. | Reduces reliance on petrochemical-derived reagents. |

| Catalysis | Replacing stoichiometric metal hydrides with catalytic enzymes (ketoreductases). | Increases reaction efficiency and reduces chemical waste. |

By integrating these advanced biocatalytic strategies and adhering to green chemistry principles, the synthesis of this compound can be achieved with high stereochemical purity in an economically viable and environmentally responsible manner.

Chemical Reactivity, Transformation Mechanisms, and Derivatization Strategies for 8 Chloro 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Reactions Involving the C-4 Hydroxyl Group: Esterification, Etherification, and Oxidation Pathways

The secondary alcohol at the C-4 position of the chroman ring is a primary site for chemical transformations. Standard reactions for secondary alcohols, such as esterification, etherification, and oxidation, can be readily applied to synthesize a variety of derivatives.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. These reactions are typically catalyzed by an acid or a base. For example, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Etherification: Formation of an ether linkage at the C-4 position can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one, a known compound. scbt.com This transformation can be accomplished using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or through Swern or Dess-Martin periodinane oxidation protocols, which are known for their mild conditions and high yields.

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Acyl chloride (RCOCl), Pyridine | C-4 Ester |

| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | C-4 Ether |

| Oxidation | Pyridinium chlorochromate (PCC) | C-4 Ketone |

Reactivity of the Chloro-Substituent on the Benzene (B151609) Ring: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The chlorine atom attached to the benzene ring offers another key site for modification, primarily through nucleophilic aromatic substitution and modern cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r): Direct displacement of the chlorine atom by a nucleophile is challenging for simple aryl halides. libretexts.org Such reactions typically require either harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. libretexts.orgyoutube.com The mechanism for such a substitution under forcing conditions could proceed through a highly reactive benzyne (B1209423) intermediate, which involves the elimination of hydrogen chloride followed by the addition of the nucleophile. libretexts.org This can sometimes lead to a mixture of regioisomeric products. libretexts.org

Cross-Coupling Reactions: A more versatile and widely used strategy for modifying the chloro-substituent involves palladium-catalyzed cross-coupling reactions. These reactions have become fundamental in medicinal chemistry for their reliability and broad scope. nih.gov The chlorine atom can serve as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, attaching a new aryl or alkyl group at the C-8 position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with an amine, providing access to a wide range of aniline (B41778) derivatives. nih.gov

Sonogashira Coupling: This allows for the formation of a C-C bond between the C-8 position and a terminal alkyne, a useful transformation for creating extended π-systems or introducing further functional handles. researchgate.net

| Coupling Reaction | Reactant(s) | Catalyst/Base | Product Feature |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | C-8 Aryl/Alkyl |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | C-8 Amine |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | C-8 Alkyne |

Electrophilic and Nucleophilic Reactions on the Benzene Ring and Chroman Heterocycle

Electrophilic Aromatic Substitution (EAS): The benzene ring of the chroman system can undergo electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents: the chloro group and the cyclic ether. The chloro group is a deactivating, ortho, para-director, while the ether oxygen is an activating, ortho, para-director. The powerful activating effect of the ether oxygen will dominate, directing incoming electrophiles primarily to the positions para (C-5) and ortho (C-7) to the oxygen. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to occur at the C-5 or C-7 positions.

Reactions on the Chroman Heterocycle: The chroman heterocycle itself can undergo specific transformations. Under strongly acidic conditions, the C-4 hydroxyl group could be protonated and eliminated as water, leading to the formation of a carbocation that could then lose a proton to form the corresponding 8-chloro-2H-1-benzopyran. Furthermore, specialized ring-opening reactions of oxygen heterocycles have been developed, sometimes involving transition metal catalysis, which could cleave the chroman ring to yield substituted acyclic structures. nih.gov

Stability and Degradation Pathways under Controlled Experimental Conditions

Acidic Conditions: As mentioned, strong acids can promote dehydration of the C-4 alcohol, leading to the formation of 8-chloro-2H-1-benzopyran. This represents a significant degradation pathway under acidic environments.

Strongly Basic and High-Temperature Conditions: While necessary for certain reactions like nucleophilic aromatic substitution via the benzyne mechanism, these harsh conditions can also lead to decomposition or the formation of undesired side products. libretexts.org

Oxidative Conditions: Strong, non-selective oxidizing agents could potentially lead to over-oxidation or cleavage of the rings, although controlled oxidation will selectively target the C-4 alcohol.

Design and Synthesis of Structurally Modified Analogs of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol

The diverse reactivity of the parent molecule allows for the systematic design and synthesis of a wide array of structurally modified analogs.

Analogs with Varied Substituents on the Benzene Ring

The chloro-substituent at C-8 is an excellent starting point for diversification. Using the cross-coupling methodologies discussed previously, a multitude of functional groups can be introduced. For instance, Suzuki coupling can introduce various aryl, heteroaryl, or alkyl groups, while Buchwald-Hartwig amination can be used to install a library of primary and secondary amines. Additionally, electrophilic aromatic substitution reactions can be employed to introduce substituents like nitro or additional halogen groups at the C-5 or C-7 positions, further expanding the range of accessible analogs.

Chemical Transformations of the Chromanol Oxygen Heterocycle

The chroman heterocycle itself offers numerous possibilities for modification.

Derivatization of the C-4 Hydroxyl Group: Esterification and etherification provide routes to analogs with modified polarity, steric bulk, and potential biological interactions at this position.

Oxidation to the Ketone: Conversion of the C-4 alcohol to a ketone introduces a new carbonyl functional group, which can then be used for subsequent reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations to build more complex structures.

Dehydration: Controlled dehydration can yield the corresponding chromene derivative, which contains a reactive double bond within the heterocyclic ring that can be further functionalized through reactions like epoxidation or dihydroxylation.

Ring Opening: Advanced synthetic methods could be employed to selectively open the pyran ring, leading to highly functionalized acyclic compounds with stereocenters defined by the original chromanol structure. nih.gov

Stereoisomeric and Diastereomeric Derivative Synthesis of this compound

The synthesis of stereoisomerically pure derivatives of this compound is crucial for the development of chiral molecules where specific three-dimensional arrangements are essential for their intended applications. The chiral center at the C4 position, bearing the hydroxyl group, allows for the formation of enantiomers and, upon further derivatization, diastereomers. Key strategies for obtaining these stereoisomers primarily involve the asymmetric reduction of the corresponding prochiral ketone, 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one, and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one

Asymmetric reduction of 8-chloro-4-chromanone represents the most direct approach to enantiomerically enriched this compound. This transformation is typically achieved using chiral catalysts that facilitate the stereoselective transfer of a hydride to the carbonyl group. While specific studies on the 8-chloro substituted derivative are not extensively detailed in publicly accessible literature, analogous transformations on the parent 4-chromanone (B43037) and other substituted derivatives provide a strong basis for potential synthetic routes.

Catalytic transfer hydrogenation using ruthenium complexes with chiral ligands is a well-established method for the asymmetric reduction of ketones. For instance, the reduction of the parent 4-chromanone has been successfully carried out with high enantioselectivity. These methods are highly likely to be applicable to the 8-chloro derivative. The choice of catalyst, particularly the chiral ligand, and the reaction conditions are critical in determining the enantiomeric excess (ee) of the resulting alcohol.

Another powerful method involves the use of borane (B79455) reducing agents in the presence of a chiral oxazaborolidine catalyst, a technique known as the Corey-Bakshi-Shibata (CBS) reduction. This method is known for its high enantioselectivity in the reduction of a wide range of ketones. Patents related to the synthesis of complex molecules like Nebivolol, which contains a substituted chroman moiety, describe the stereoselective reduction of a functionalized chromanone using a chiral catalyst in combination with a borane complex, highlighting the industrial relevance of this approach. The stereochemical outcome is dependent on the chirality of the catalyst and the solvent used.

Table 1: Representative Asymmetric Reduction Methods Applicable to 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one

| Catalyst/Reagent System | Substrate Analogue | Product Configuration | Enantiomeric Excess (ee) |

| Ru(OTf)(S,S)-TsDpen | 4-Chromanone | (S)-4-Chromanol | 98% |

| Chiral Oxazaborolidine / BH₃ Complex | Functionalized Chromanone | R or S alcohol | High (specific ee not disclosed) |

Note: Data is based on analogous substrates and suggests high potential for the synthesis of chiral this compound.

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is an alternative and widely used strategy for separating the enantiomers of a racemic mixture. For chiral alcohols, lipase-catalyzed transesterification is a particularly effective method. This biocatalytic approach relies on the differential rate of reaction of the two enantiomers with an acyl donor, leading to the enrichment of one enantiomer in its acylated form and the other in its unreacted alcohol form.

Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas species are frequently employed due to their broad substrate scope and high stereoselectivity. The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent can significantly influence both the reaction rate and the enantioselectivity.

Table 2: Potential Enzymatic Resolution of (±)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol

| Enzyme (Lipase) | Acyl Donor | Potential Products | Expected Outcome |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | (R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl acetate + (S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol | High enantiomeric excess (>95%) for both products |

| Pseudomonas fluorescens Lipase | Isopropenyl Acetate | (S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl acetate + (R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol | High enantiomeric excess (>95%) for both products |

Note: The specific stereopreference (R vs. S) is enzyme-dependent. The table presents a hypothetical but highly probable scenario based on known lipase selectivities.

Synthesis of Diastereomeric Derivatives

Once enantiomerically pure (R)- or (S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol is obtained, it can be used as a chiral synthon to produce a variety of diastereomeric derivatives. The introduction of a new stereocenter during a subsequent reaction will result in the formation of diastereomers. The stereochemical outcome of such reactions is often influenced by the existing stereocenter at C4, a phenomenon known as diastereoselective synthesis.

For example, reactions involving the hydroxyl group or other parts of the molecule can be designed to proceed with high diastereoselectivity. The synthesis of complex pharmaceuticals like Nebivolol relies on the coupling of chiral chroman intermediates, where the stereochemistry of the final diastereomers is carefully controlled at each step. rotachrom.comgoogle.comepo.org The separation of diastereomers, which have different physical properties, is often more straightforward than the separation of enantiomers, and can be achieved by standard techniques like chromatography or crystallization.

Mechanistic Investigations of Biological Activities of 8 Chloro 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Its Derivatives

Elucidation of Molecular Targets and Ligand-Protein/Receptor Interactions

The diverse biological effects of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol and its analogs are rooted in their specific interactions with various proteins, including enzymes, receptors, and ion channels.

Derivatives of the chromanol scaffold have been shown to modulate the activity of several key enzymes. Notably, certain forms of vitamin E and their metabolites, which share the chromanol ring, have been identified as inhibitors of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), enzymes pivotal in the inflammatory process nih.gov. The inhibition of these enzymes is a critical mechanism for controlling inflammation.

For instance, tocopherols (B72186) and tocotrienols have demonstrated the ability to inhibit human recombinant COX-1 with IC50 values ranging from 1-12 µM nih.gov. Furthermore, they suppressed the COX-1-mediated formation of thromboxane (B8750289) in collagen-stimulated rat platelets nih.gov. Interestingly, these vitamin E forms did not directly inhibit COX-2 activity nih.gov. In contrast, the carboxychromanol metabolites of vitamin E were found to inhibit both COX-1 and COX-2 enzyme activity nih.gov.

The structure-activity relationship (SAR) of benzopyran-based compounds has been explored in the context of inhibiting the hypoxia-inducible factor (HIF) pathway, a key target in cancer therapy. Studies on sulfonamide analogs have provided insights into the structural features crucial for their inhibitory activity nih.govnih.gov. For the A ring of the benzopyran structure, a 2,2-dimethyl chromene is important for activity nih.gov. Hydrophobic groups on the B ring, such as aromatic or small aliphatic rings, are generally well-tolerated nih.gov.

Moreover, chromanol derivatives have been identified as a novel class of cholesteryl ester transfer protein (CETP) inhibitors, highlighting another avenue of enzymatic interaction for this class of compounds nih.gov.

Below is a data table summarizing the enzyme inhibitory activities of some chromanol derivatives.

| Compound/Derivative | Target Enzyme | IC50/Ki Value | Key Findings |

| Tocopherols and Tocotrienols | Human recombinant COX-1 | 1-12 µM (IC50) | Inhibited COX-1 but not COX-2 directly nih.gov. |

| δT-13'-carboxychromanol | 5-LOX | 1.6 µM (Ki) | Acted as a competitive inhibitor nih.gov. |

| δTE-13'-carboxychromanol | 5-LOX | 0.8 µM (Ki) | Showed competitive inhibition of 5-LOX nih.gov. |

| δ-Tocotrienol | 5-LOX | 2.2 µM (Ki) | Demonstrated competitive inhibitory activity nih.gov. |

The benzopyran scaffold is also implicated in interactions with cell surface receptors, particularly G-protein coupled receptors (GPCRs). For example, certain 3,4-dihydro-2H-1-benzopyran derivatives have been identified as dopamine (B1211576) agonists. Specifically, 6- and 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyrans have shown a greater affinity for dopamine receptors labeled with an agonist compared to an antagonist, indicating their role in activating these receptors. This interaction leads to the attenuation of dopamine synthesis and a decrease in the firing rate of dopamine neurons, consistent with dopamine agonist activity.

Conversely, analogues of the chromanol structure have been developed as selective antagonists for the dopamine D1 receptor. This demonstrates that modifications to the benzopyran core can switch the pharmacological activity from agonism to antagonism, thereby modulating signal transduction pathways in opposite ways. The binding of these ligands to dopamine receptors initiates a cascade of intracellular events, influencing cyclic AMP (cAMP) levels and downstream signaling pathways.

A significant area of investigation for benzopyran derivatives is their ability to modulate ion channels. A notable example is the activity of some derivatives as openers of ATP-sensitive potassium (KATP) channels. These channels play a crucial role in various physiological processes, including insulin (B600854) secretion from pancreatic beta-cells and the regulation of vascular tone.

Research has identified R/S-6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran as a potent activator of pancreatic KATP channels. This action leads to the hyperpolarization of the beta-cell membrane, which in turn inhibits voltage-gated calcium channels and reduces insulin secretion. The chloro-substitution on the benzopyran ring appears to be compatible with this activity. The mechanism of action involves the binding of these compounds to the sulfonylurea receptor (SUR) subunit of the KATP channel, which allosterically modulates the channel's gating properties, favoring the open state.

The table below presents data on the ion channel modulation by a benzopyran derivative.

| Compound | Ion Channel | Effect | Mechanism |

| R/S-6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran | Pancreatic KATP channels | Activation (Opener) | Binds to the SUR subunit, leading to inhibition of insulin release. |

Antioxidant and Free Radical Scavenging Mechanisms at the Molecular Level

The chromanol ring system is a well-established pharmacophore for antioxidant activity, primarily due to the presence of a phenolic hydroxyl group.

The principal mechanism by which chromanols exert their antioxidant effect is through hydrogen atom transfer (HAT). The phenolic hydroxyl group on the chromanol ring can readily donate its hydrogen atom to a free radical, thereby neutralizing it. This process generates a relatively stable chromanoxyl radical, which is less reactive and can be recycled back to its active form by other cellular antioxidants like ascorbate.

This HAT mechanism is effective against a wide range of reactive oxygen species (ROS), such as peroxyl radicals, and reactive nitrogen species (RNS). The efficiency of this scavenging activity is influenced by the substitution pattern on the chromanol ring. Electron-donating groups tend to enhance the radical scavenging activity, while electron-withdrawing groups can decrease it.

Beyond direct radical scavenging, chromanols and their derivatives can also modulate cellular signaling pathways involved in the response to oxidative stress. These compounds can influence the expression and activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.

Furthermore, chromanols can interact with transcription factors, like Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response. By activating Nrf2, these compounds can upregulate a battery of genes encoding for antioxidant and detoxifying enzymes, thereby strengthening the cell's endogenous defense against oxidative damage. This modulation of cellular pathways provides a more sustained and comprehensive protection against oxidative stress compared to direct radical scavenging alone.

Anti-inflammatory Pathways and Immunomodulatory Effects (mechanistic level)

The anti-inflammatory and immunomodulatory effects of chromane (B1220400) derivatives, including structures related to this compound, are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Research into compounds with similar benzopyran cores suggests a significant role in downregulating pro-inflammatory mediators.

One of the primary mechanisms implicated is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov These pathways are central to the expression of a multitude of inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgnih.gov For instance, certain benzofuran (B130515) and 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress the phosphorylation of key proteins in the NF-κB and MAPK cascades, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.govnih.govnih.gov This inhibition leads to a reduction in the production of pro-inflammatory molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). nih.govfrontiersin.orgnih.gov The isochroman (B46142) derivative DMHM, for example, was found to suppress the production of PGE2 and NO, as well as the expression of COX-2 and iNOS, by inhibiting the NF-κB and JNK MAPK pathways. nih.gov

Immunomodulatory effects may also be exerted through the regulation of immune cell activity. Studies on certain chlorinated compounds have indicated potential immunomodulatory properties, such as altering lymphocyte populations and their proliferative responses. researchgate.netnih.gov For example, exposure to C9-13 chlorinated paraffins in mice led to increased populations of splenic lymphocytes, T lymphocytes, and NK cells, and enhanced T-cell proliferation upon stimulation. nih.gov While these are not benzopyran compounds, they highlight that chlorinated organic molecules can influence immune responses. The immunomodulatory actions of various natural and synthetic compounds can involve influencing the differentiation of monocytes, enhancing phagocytosis, and modulating cytokine production. nih.govmdpi.com

The table below summarizes the inhibitory effects of selected benzopyran-related compounds on key inflammatory mediators.

| Compound Class | Key Pathway Inhibited | Downregulated Mediators | Reference |

| Benzofuran/Piperazine Hybrids | NF-κB, MAPK | NO, COX-2, TNF-α, IL-6, IL-1β | nih.gov |

| 2-phenyl-4H-chromen derivatives | TLR4/MAPK | NO, TNF-α, IL-6 | nih.gov |

| Isochroman derivative (DMHM) | NF-κB, JNK MAPK | PGE2, NO, COX-2, iNOS, IL-1β, IL-6 | nih.gov |

Mechanisms of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of benzopyran derivatives are believed to stem from their ability to interfere with essential microbial structures and metabolic processes.

One of the proposed mechanisms for the antimicrobial action of compounds structurally related to this compound is the disruption of the microbial cell membrane. nih.gov This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For example, certain 5-amino-4-quinolone derivatives, which share a heterocyclic scaffold, have been identified as potent membrane-disrupting agents against Gram-positive bacteria. nih.gov Similarly, a study on the antifungal activity of (E)-benzylidene-chroman-4-one against Candida spp. suggested that its antifungal effect likely occurs due to its action on the plasma membrane. semanticscholar.org Antimicrobial peptides often function by depolarizing bacterial membranes, a mechanism that can be assessed using membrane-permeable fluorescent dyes. nih.gov While the precise molecular interactions are yet to be fully elucidated for this compound, the lipophilic nature of the benzopyran core combined with the electronegative chlorine atom may facilitate its interaction with and disruption of the lipid bilayer of microbial cell membranes.

In addition to membrane disruption, benzopyran derivatives may exert their antimicrobial effects by inhibiting crucial microbial enzymes and metabolic pathways. A key target in bacteria is DNA gyrase, a type II topoisomerase that is essential for DNA replication. mdpi.com Several benzopyrone-based derivatives have been designed and synthesized to act as inhibitors of the DNA gyrase B subunit, competing with ATP for its binding site. mdpi.comresearchgate.net

In the context of antifungal activity, a primary mechanism for azole antifungal drugs is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govmdpi.com Molecular docking studies of novel chromenol derivatives functionalized with a 1H-1,2,4-triazole moiety have suggested that inhibition of CYP51 is a putative mechanism for their antifungal activity. nih.govnih.gov The inhibition of such essential enzymes disrupts metabolic pathways, leading to the cessation of microbial growth and proliferation. mdpi.com

The following table presents the minimum inhibitory concentrations (MICs) of selected chromenol derivatives against various fungal strains, indicative of their metabolic inhibitory potential.

| Compound | C. albicans MIC (µM) | A. fumigatus MIC (µM) | T. viride MIC (µM) | Putative Mechanism | Reference |

| 3k | 44.2 | 184.2 | 22.1 | CYP51 Inhibition | nih.gov |

| 3n | 142.6 | 199.8 | 71.3 | CYP51 Inhibition | nih.gov |

Mechanisms of Anticancer Activity in Model Cell Lines

The anticancer properties of benzopyran derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle in cancer cells.

A primary mechanism by which benzopyran-related compounds exert their anticancer effects is through the induction of apoptosis. jbtr.or.kr This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govresearchgate.net Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. jbtr.or.kr

Studies on various flavonoids and related heterocyclic compounds have shown that they can trigger apoptosis in cancer cells. For example, 8-chloro-adenosine has been shown to enhance the sensitivity of human hepatoma and breast cancer cells to TRAIL-induced apoptosis, which can be either caspase-dependent or independent depending on the cell line. nih.gov In some cases, this involves the inactivation of the pro-survival transcription factor NF-κB. nih.gov The intrinsic pathway is often characterized by the release of cytochrome c from the mitochondria, which then activates caspase-9. researchgate.net Both initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) are crucial in the apoptotic cascade. nih.govnih.gov The activation of caspase-8 and apoptosis-inducing factor can mediate a cytochrome c-independent pathway of apoptosis in human colon cancer cells. nih.gov The synergistic effect of 8-chloro-cAMP with cytotoxic drugs like paclitaxel (B517696) has been shown to markedly enhance apoptotic cell death in human cancer cells. researchgate.net

In addition to inducing apoptosis, this compound and its derivatives may inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. nih.gov Compounds that can interfere with this process are valuable as potential anticancer agents.

Research on the flavone (B191248) L86-8275, which contains a 2-(2-chlorophenyl)-4H-1-benzopyran-4-one core, demonstrated potent and reversible growth inhibition of breast and lung carcinoma cell lines. nih.gov This compound was found to arrest the cell cycle at either the G1 or G2 phase, depending on the synchronization state of the cells. nih.gov For instance, when cells were released from an aphidicolin-induced arrest (at the G1/S boundary), L86-8275 caused them to arrest in G2. nih.gov Conversely, when released from a nocodazole-induced M-phase arrest, the cells completed mitosis but were arrested in G1. nih.gov This suggests that such compounds can selectively block cell cycle progression at multiple checkpoints. nih.gov The mechanism of G1 cell cycle arrest in some colon cancer cells has been linked to the upregulation of the p27 (Kip1) protein, which is a cyclin-dependent kinase inhibitor. researchgate.net Various natural compounds have been shown to induce cell cycle arrest in different cancer cell lines, often leading to subsequent apoptosis. nih.gov

The table below details the effects of the flavone L86-8275 on the cell cycle of MDA468 breast carcinoma cells.

| Treatment Condition | Observed Effect | Reference |

| Release from Aphidicolin-induced arrest + 200 nM L86-8275 | Cells complete S phase, arrest in G2 | nih.gov |

| Release from Nocodazole-induced arrest + 200 nM L86-8275 | Cells complete M phase, arrest in G1 | nih.gov |

Angiogenesis Inhibition Mechanisms at the Molecular Level

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. spandidos-publications.com Consequently, inhibiting angiogenesis is a key therapeutic strategy in oncology. nih.gov The benzopyran scaffold has been identified as a promising framework for the development of novel anti-angiogenic agents.

The molecular mechanisms underlying the anti-angiogenic activity of benzopyran derivatives have been investigated. For instance, the benzopyran derivative KR-31831 has been shown to inhibit angiogenesis induced by Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes blood vessel formation. spandidos-publications.comnih.gov The inhibitory action of KR-31831 is multifaceted and targets several key points in the VEGF signaling cascade within human umbilical vein endothelial cells (HUVECs). spandidos-publications.comnih.gov

Key Molecular Targets and Pathways:

Suppression of VEGFR-2 (KDR) Expression: The primary molecular target for many anti-angiogenic therapies is the VEGF receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). nih.govmdpi.com Studies have demonstrated that treatment with the benzopyran derivative KR-31831 leads to a reduction in the expression of VEGFR-2. spandidos-publications.comnih.gov By down-regulating this critical receptor, the compound effectively diminishes the ability of endothelial cells to respond to pro-angiogenic signals from VEGF. spandidos-publications.comnih.gov

Inhibition of Downstream Signaling: The binding of VEGF to VEGFR-2 typically triggers a cascade of intracellular signaling events that lead to cell proliferation and migration. KR-31831 has been found to inhibit the phosphorylation of extracellular-signal-regulated kinase 1/2 (Erk 1/2), a crucial component of the downstream mitogen-activated protein kinase (MAPK) pathway. spandidos-publications.comnih.gov This blockade prevents the transmission of the growth signal from the cell surface to the nucleus.

Disruption of Endothelial Cell Function: As a result of these molecular interventions, benzopyran derivatives can effectively inhibit the key functional processes of angiogenesis. This includes the suppression of VEGF-induced proliferation of endothelial cells and the inhibition of "tube formation," a critical in vitro measure of the ability of these cells to organize into three-dimensional capillary-like structures. spandidos-publications.comnih.gov

The inhibition of VEGFR-2 is a common strategy for many small-molecule anticancer agents. The table below presents data for various heterocyclic compounds, illustrating their potency as VEGFR-2 inhibitors.

| Compound | Scaffold Type | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sorafenib (Reference) | Urea derivative | 0.082 | nih.gov |

| Sunitinib (Reference) | Indolinone | N/A (TKI) | mdpi.com |

| Compound 11 | Piperazinylquinoxaline | 0.192 | nih.gov |

| Compound 10e | Piperazinylquinoxaline | 0.241 | nih.gov |

| Compound 72a | Quinoline | 0.067 | mdpi.com |

| Compound 16b | Indazolyl triazole | 0.56 | mdpi.com |

Neuroprotective Mechanisms: Attenuation of Ischemia-Reperfusion Injury (molecular level)

Cerebral ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to brain tissue after a period of ischemia, such as in stroke. nih.goveuropeanreview.org This reperfusion, while necessary, paradoxically triggers a cascade of damaging events, including excessive production of free radicals (oxidative stress), inflammation, and programmed cell death (apoptosis). europeanreview.orgnih.govfrontiersin.org Certain benzopyran derivatives have demonstrated significant neuroprotective effects in models of cerebral I/R injury, acting through multiple molecular mechanisms. europeanreview.org

The natural benzopyran derivative visnagin, for example, has been shown to exert neuroprotective effects by mitigating these key pathological processes at the molecular level. europeanreview.org

Molecular Mechanisms of Neuroprotection:

Anti-inflammatory Action: Neuroinflammation is a critical component of I/R injury. nih.govnih.gov Benzopyran derivatives can attenuate this inflammatory response by modulating key signaling pathways. This includes reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). europeanreview.org A key target in this process is the inhibition of the nuclear factor kappa-B (NF-κB) p65 subunit, a transcription factor that controls the expression of many inflammatory genes. europeanreview.org

Antioxidant Effects: The brain is particularly vulnerable to oxidative stress. nih.gov The neuroprotective mechanism of benzopyran derivatives involves bolstering the brain's antioxidant defenses. They have been shown to increase the activity of key antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase, and catalase. europeanreview.org Concurrently, they reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. europeanreview.org

Inhibition of Apoptosis: Apoptosis is a major pathway of neuronal death following I/R injury. Benzopyran derivatives can intervene in this process by modulating the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. europeanreview.org Specifically, they have been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. europeanreview.org This shift in the Bcl-2/Bax ratio helps to prevent the activation of the apoptotic cascade, thereby preserving neuronal viability. europeanreview.org

The table below summarizes the key molecular targets involved in the neuroprotective effects of benzopyran derivatives against ischemia-reperfusion injury.

| Pathological Process | Molecular Target/Mechanism | Effect of Benzopyran Derivative | Reference |

|---|---|---|---|

| Neuroinflammation | NF-κB p65 unit | Inhibition | europeanreview.org |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced levels | europeanreview.org | |

| Oxidative Stress | Antioxidant Enzymes (SOD, GPx, CAT) | Increased activity | europeanreview.org |

| Malondialdehyde (MDA) | Reduced levels | europeanreview.org | |

| Apoptosis | Bcl-2 (anti-apoptotic) | Upregulated expression | europeanreview.org |

| Bax (pro-apoptotic) | Downregulated expression | europeanreview.org |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the benzopyran scaffold, SAR studies have been instrumental in identifying the key structural features required for potency and selectivity against various biological targets. nih.govacs.org By systematically modifying the substituents at different positions on the chroman-4-one (a common benzopyran core) ring, researchers can optimize the desired pharmacological effect.

Studies on a series of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, have provided detailed SAR insights. nih.govacs.orgnih.gov

Key SAR Findings for Chroman-4-one Derivatives:

Substitution at the 2-position: The nature of the substituent at the C-2 position is critical. An alkyl chain, typically with three to five carbon atoms (e.g., propyl, butyl, pentyl), is favorable for high potency. nih.govacs.org

Substitution at the 6- and 8-positions: The aromatic ring of the benzopyran scaffold is a key site for modification. The introduction of large, electron-withdrawing groups at both the C-6 and C-8 positions has been shown to significantly enhance inhibitory activity. nih.govacs.orgnih.gov Halogens, such as bromine, are particularly effective. For example, 6,8-dibromo substitution leads to highly potent compounds. nih.govnih.gov

The Carbonyl Group at the 4-position: The ketone group at the C-4 position appears to be crucial for activity. Modifications that remove this carbonyl group generally lead to a loss of potency. nih.gov

Stereochemistry: For chiral centers, such as at the C-2 position, the specific stereoisomer can influence activity. For instance, in one study, the (-)-enantiomer of a 2-substituted chroman-4-one was found to be a more potent SIRT2 inhibitor than the (+)-enantiomer. acs.org

The following interactive table details the SAR for a series of substituted chroman-4-one derivatives as SIRT2 inhibitors, highlighting the impact of different substituents on biological activity.

| Compound | R² Substituent | R⁶ Substituent | R⁸ Substituent | SIRT2 Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 1a | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | -H | -H | 3.2 | nih.govacs.org |

| 1g | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | -Br | -H | 2.9 | nih.govacs.org |

| 1h | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | -H | -Br | 2.7 | nih.govacs.org |

| 1i | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | -Br | -Br | 1.5 | nih.govacs.orgnih.gov |

| 1j | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | -Cl | -Cl | 2.1 | nih.govacs.org |

| 1l | -CH₂CH₂CH₃ (Propyl) | -Br | -Br | 2.0 | nih.govacs.org |

| 1m | -CH₂CH₂CH₂CH₃ (Butyl) | -Br | -Br | 1.8 | nih.govacs.org |

Advanced Analytical and Spectroscopic Characterization in Research on 8 Chloro 3,4 Dihydro 2h 1 Benzopyran 4 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol, providing an exact mass measurement that confirms its elemental composition. The molecular formula of the compound is C₉H₉ClO₂. echemi.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places).

This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound, the expected exact mass for the neutral molecule [M] is 184.0291 u, calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). echemi.com

In addition to precise mass measurement of the molecular ion, HRMS coupled with fragmentation techniques (MS/MS) provides detailed structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Analysis of these fragments helps to piece together the molecular structure. Key fragmentation pathways for this compound would likely involve the loss of a water molecule (-18 u) from the alcohol group, loss of a chlorine radical, and cleavage of the dihydropyran ring.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₀ClO₂⁺ | 185.0364 |

| [M+Na]⁺ | C₉H₉ClNaO₂⁺ | 207.0183 |

| [M-H]⁻ | C₉H₈ClO₂⁻ | 183.0218 |

Note: The table contains predicted data based on the compound's structure. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the diastereotopic methylene (B1212753) protons of the pyran ring, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The ¹³C NMR spectrum would correspondingly show nine unique carbon signals.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. youtube.comresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. emerypharma.com For this molecule, COSY would show correlations between the proton at position 4 (H4) and the methylene protons at position 3 (H3), and between the H3 protons and the methylene protons at position 2 (H2).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). emerypharma.com This technique is used to assign the carbon signal for each protonated carbon atom definitively.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. youtube.comemerypharma.com This is crucial for identifying quaternary carbons (like C4a, C8, and C8a) and for piecing together the entire molecular skeleton by linking different spin systems. For example, the proton H4 would show HMBC correlations to carbons C3, C4a, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy) or its rotating-frame equivalent, ROESY, provides information about protons that are close in space, even if they are not directly bonded. researchgate.netresearchgate.net This is particularly useful for determining the relative stereochemistry and preferred conformation of the dihydropyran ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 2 | ~4.2 - 4.4 (2H, m) | ~65 | COSY: H3; HSQC: C2; HMBC: C3, C4, C8a |

| 3 | ~2.0 - 2.2 (2H, m) | ~35 | COSY: H2, H4; HSQC: C3; HMBC: C2, C4, C4a |

| 4 | ~4.8 - 5.0 (1H, t) | ~70 | COSY: H3; HSQC: C4; HMBC: C3, C4a, C5 |

| 4-OH | Variable | - | - |

| 5 | ~6.8 (1H, d) | ~118 | COSY: H6; HSQC: C5; HMBC: C4, C6, C7, C8a |

| 6 | ~7.1 (1H, t) | ~128 | COSY: H5, H7; HSQC: C6; HMBC: C5, C7, C8 |

| 7 | ~6.9 (1H, d) | ~122 | COSY: H6; HSQC: C7; HMBC: C5, C8, C8a |

| 8 | - | ~125 | HMBC from H7 |

| 4a | - | ~120 | HMBC from H3, H4, H5 |

Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs. Solvent and experimental conditions can affect actual values. m=multiplet, t=triplet, d=doublet.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its crystalline or amorphous solid form. This technique is particularly valuable for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. By analyzing parameters like chemical shift anisotropy and dipolar couplings, ssNMR can provide insights into the local environment of each atom in the crystal lattice, revealing information about molecular packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. Mathematical analysis of this diffraction pattern yields a detailed electron density map, from which the precise position of every atom in the crystal can be determined.

For this compound, which is a chiral compound due to the stereocenter at the C4 position, X-ray crystallography provides several critical pieces of information:

Unambiguous Structural Confirmation: It confirms the atomic connectivity established by NMR and MS.

Absolute Stereochemistry: Through anomalous dispersion methods, it can definitively determine the absolute configuration of the C4 stereocenter as either (R) or (S). nih.gov This is a crucial piece of information for stereospecific synthesis and biological studies.

Conformational Analysis: It reveals the precise conformation of the dihydropyran ring (e.g., half-chair) in the solid state.

Crystal Packing and Intermolecular Interactions: It shows how individual molecules are arranged in the crystal lattice and details the intermolecular forces, such as hydrogen bonds formed by the hydroxyl group and π–π stacking interactions between the aromatic rings, that stabilize the crystal structure. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. beilstein-journals.org These techniques are complementary and are often used for rapid confirmation of a compound's identity and purity.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Key functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the alcohol, typically in the range of 3500-3200 cm⁻¹. Other important signals would include C-H stretching from the aromatic and aliphatic portions of the molecule, C=C stretching of the benzene (B151609) ring, and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would provide strong signals for the aromatic ring C=C stretching and breathing modes, complementing the IR data.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) | IR |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | IR, Raman |

| C=C (Aromatic) | Stretching | 1600 - 1450 | IR, Raman |

| C-O (Alcohol/Ether) | Stretching | 1260 - 1000 | IR |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Stereochemical Assignment

Since this compound is a chiral molecule, chiroptical techniques are essential for its stereochemical characterization. nih.gov These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the molecule's chromophores (in this case, the substituted benzene ring). The sign and intensity of these Cotton effects are unique to a specific enantiomer, making CD an excellent tool for assigning absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD and can also be used for stereochemical analysis.

Both techniques are highly sensitive to the stereochemistry of the molecule and are routinely used to determine the enantiomeric excess (ee) of a chiral sample, which is a measure of its optical purity.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis in Research Contexts

In the comprehensive characterization of this compound, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods are fundamental for assessing the purity of synthesized batches and for the analysis of the compound within complex matrices, which is a common requirement in various research applications, from synthetic chemistry to metabolism studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound due to its high resolution and sensitivity. Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed, with the choice depending on the specific analytical challenge. aocs.org Reversed-phase HPLC, often utilizing a C18 column, is particularly well-suited for the analysis of moderately polar compounds like the target molecule. ub.edunih.gov The separation is typically achieved using a mobile phase consisting of a mixture of water (often with a modifier like formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. ub.edugreenpharmacy.info Detection is commonly performed using a UV-Vis detector, as the benzopyran ring system exhibits strong absorbance in the UV region. mdpi.com For more sensitive and selective detection, a fluorescence detector can be utilized, exploiting the native fluorescence of the chromanol ring. aocs.orgub.edu

A typical HPLC method for the purity analysis of this compound would involve a gradient elution to ensure the separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The high resolving power of HPLC allows for the quantification of impurities even at very low levels.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful alternative for the analysis of this compound, particularly for volatile impurities and for the definitive identification of the compound through its mass spectrum. Due to the presence of a hydroxyl group, derivatization, such as silylation, may be employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape. However, direct analysis is also feasible.

The gas chromatographic separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. auremn.org The mass spectrometer serves as a highly specific and sensitive detector, providing a unique fragmentation pattern (mass spectrum) for the compound, which acts as a chemical fingerprint. This is invaluable for confirming the identity of the main peak and for the tentative identification of unknown impurities. For halogenated compounds, the isotopic pattern of chlorine (35Cl and 37Cl) in the mass spectrum provides an additional layer of confirmation for the presence of the chlorine atom in the molecule and its fragments. The use of a halogen-specific detector (XSD) can also enhance selectivity in complex samples. nih.gov

Table 2: Representative GC-MS Conditions for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

In research contexts involving complex mixtures, such as in the study of reaction kinetics or the analysis of biological samples, the combination of high-resolution chromatography with mass spectrometry is crucial. It allows for the separation, identification, and quantification of this compound alongside other components, providing a detailed chemical profile of the sample.

Computational Chemistry and in Silico Methodologies for 8 Chloro 3,4 Dihydro 2h 1 Benzopyran 4 Ol Research

Quantum Chemical Calculations: Electronic Structure, Molecular Properties, and Reaction Pathway Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can provide insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like 8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol, DFT calculations could elucidate key characteristics such as optimized molecular geometry, charge distribution, and vibrational frequencies. Such studies are crucial for understanding the molecule's stability and reactivity. While specific DFT studies on this compound are not available, research on other benzopyran derivatives has utilized DFT to predict molecular behavior and properties.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO can indicate the molecule's susceptibility to chemical reactions. For this compound, FMO analysis would identify the regions of the molecule most likely to act as electron donors or acceptors, providing insights into its potential interactions with biological targets.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are pivotal tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. Docking studies predict the preferred orientation of the ligand within the binding site of a receptor, while MD simulations provide insights into the stability of the ligand-receptor complex over time. These methods are instrumental in rational drug design, helping to elucidate the mechanism of action at a molecular level. Studies on other benzopyran analogs have successfully used these techniques to identify key binding interactions and guide the development of more potent compounds.

Pharmacophore Modeling and Virtual Screening for Rational Design of Novel Analogs

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound could be developed based on its structure and known biological activity, or that of closely related active compounds. This model could then be used as a 3D query to search large chemical databases (virtual screening) to identify other molecules with similar pharmacophoric features, thus accelerating the discovery of novel analogs with potentially improved properties.

Quantitative Structure-Activity Relationship (QSAR) and QSPR (Quantitative Structure-Property Relationship) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a series of analogs of this compound, a QSAR study could reveal which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are critical for their biological activity. nih.gov Such models can be used to predict the activity of untested compounds and guide the design of new molecules with enhanced potency. nih.gov Although specific QSAR models for this compound were not found, numerous QSAR studies on broader classes of benzopyran derivatives have been published, demonstrating the utility of this approach in understanding their structure-activity relationships. nih.gov

Cheminformatics Approaches for Data Mining, Pattern Recognition, and Predictive Modeling

In the research of this compound and its analogs, cheminformatics serves as a critical discipline, employing computational techniques to analyze and model large datasets of chemical information. These approaches are instrumental in identifying patterns in structure-activity relationships (SAR), predicting biological activities and physicochemical properties, and ultimately guiding the design of new molecules with desired characteristics. By leveraging data mining, pattern recognition, and predictive modeling, researchers can navigate the vast chemical space more efficiently, prioritizing experimental efforts on the most promising candidates.

Data Mining in Chemical Libraries

Data mining is a fundamental aspect of cheminformatics that involves extracting valuable information and patterns from large chemical databases. For a compound like this compound, this process often begins with searching extensive libraries of chemical compounds to identify structurally similar molecules with known biological activities. These libraries can range from publicly available databases like PubChem and ChEMBL to proprietary commercial collections. nih.govschrodinger.comnih.gov

The primary goal is to build a dataset of compounds related to the core benzopyran scaffold. This dataset can then be mined to understand the influence of different substituents on the compound's properties. For instance, by analyzing a curated set of benzopyran derivatives, researchers can identify which functional groups at various positions on the benzopyran ring are associated with a particular biological effect. This process often involves substructure searching and the calculation of molecular fingerprints to quantify structural similarity. nih.gov

An illustrative application of data mining is the identification of "Basic Active Structures" (BAS), which are substructures that frequently appear in biologically active compounds. nih.gov By analyzing hits from high-throughput screening (HTS) campaigns, researchers can uncover common structural motifs responsible for the observed activity. researchgate.net

Pattern Recognition for Structure-Activity Relationships (SAR)

Once a relevant dataset is compiled, pattern recognition methods are employed to elucidate the complex relationships between a molecule's structure and its biological activity. nih.gov These techniques aim to classify compounds into different categories (e.g., active vs. inactive) or to identify the key structural features that govern their activity.

One common approach is the use of machine learning algorithms, such as decision trees and support vector machines (SVMs), which can learn from a training set of compounds with known activities to predict the activity of new, untested molecules. nih.govmdpi.comresearchgate.net These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—as input to make their predictions. For this compound, these descriptors could include properties like molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological indices. nih.govnih.gov

The following interactive data table showcases a hypothetical set of molecular descriptors calculated for this compound and a small set of its analogs, which would be used in pattern recognition and QSAR studies.

Predictive Modeling

Predictive modeling in cheminformatics encompasses a range of techniques used to build computational models that can forecast the properties of molecules. These models are essential for virtual screening, lead optimization, and assessing the drug-likeness of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a widely used predictive modeling technique that aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govresearchgate.net 2D-QSAR models often use physicochemical descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional shape and electronic properties of the molecules. nih.govmdpi.comresearchgate.netnih.gov For the benzopyran class of compounds, QSAR studies have successfully identified key features, such as the importance of hydrophobic and steric properties, for their biological activity. nih.govnih.gov